

# An In-depth Technical Guide to the Chemical Structure and Properties of Daminozide

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## Compound of Interest

Compound Name: *Daminozide*

Cat. No.: *B1669788*

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## Introduction

**Daminozide**, also known by trade names such as Alar, Kylar, and B-Nine, is a synthetic plant growth regulator.[1] It was first registered for use in the United States in 1963 and was primarily applied to fruit crops, most notably apples, to control growth, improve fruit firmness, and enhance color.[1] Although its use on food crops was voluntarily withdrawn by the manufacturer in the U.S. in 1989 due to concerns over the carcinogenicity of its metabolite, 1,1-dimethylhydrazine (UDMH), **Daminozide** is still utilized in the cultivation of ornamental plants. [1][2] This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, mode of action, metabolism, and analytical methodologies for **Daminozide**, tailored for a scientific audience.

## Chemical Structure and Identification

**Daminozide** is chemically known as butanedioic acid mono(2,2-dimethylhydrazide).[3] It is a dicarboxylic acid monohydrazide, formed from the condensation of succinic acid with 2,2-dimethylhydrazine.

Table 1: Chemical Identification of **Daminozide**

Identifier	Value
IUPAC Name	4-(2,2-dimethylhydrazinyl)-4-oxobutanoic acid
CAS Number	1596-84-5
Molecular Formula	C <sub>6</sub> H <sub>12</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	160.17 g/mol
SMILES	CN(C)NC(=O)CCC(=O)O
InChI Key	NOQGZXFMHARMLW-UHFFFAOYSA-N

## Physicochemical Properties

**Daminozide** is a white crystalline solid with a faint amine-like odor. It is highly soluble in water. A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of **Daminozide**

Property	Value
Appearance	White crystalline solid
Melting Point	159.24 °C
Water Solubility	100 g/L
pKa	4.68
Log K <sub>ow</sub> (Octanol-Water Partition Coefficient)	-1.5
Vapor Pressure	2 x 10 <sup>-4</sup> mm Hg at 23 °C

## Experimental Protocols: Physicochemical Properties

### Melting Point Determination (Capillary Method)

This protocol is a general procedure for determining the melting point of a crystalline organic compound like **Daminozide**, based on standard laboratory techniques.

Methodology:

- **Sample Preparation:** A small amount of dry, powdered **Daminozide** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature probe is used.
- **Procedure:**
  - The capillary tube is placed in the heating block of the apparatus.
  - The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point of **Daminozide** (~159°C).
  - The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
  - The temperature at which the first drop of liquid appears is recorded as the onset of melting.
  - The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.

## Water Solubility Determination (Flask Method - OECD 105)

This protocol follows the principles of the OECD Guideline 105 for testing chemicals, suitable for substances with solubility greater than  $10^{-2}$  g/L.

Methodology:

- **Apparatus:** A constant temperature water bath, flasks with stoppers, and an analytical method for quantifying **Daminozide** in solution (e.g., HPLC-UV).

- Procedure:
  - An excess amount of **Daminozide** is added to a known volume of deionized water in a flask.
  - The flask is sealed and agitated in a constant temperature bath set at  $20 \pm 0.5$  °C.
  - Equilibrium is established by continuous agitation for a sufficient period (e.g., 24-48 hours), determined by preliminary tests showing no further increase in concentration over time.
  - After equilibration, the mixture is allowed to stand to let undissolved particles settle.
  - Aliquots of the supernatant are carefully removed, filtered through a membrane filter (e.g., 0.45  $\mu$ m) to remove any suspended particles, and then diluted as necessary.
  - The concentration of **Daminozide** in the filtrate is determined using a validated analytical method. The mean of at least three replicate determinations is reported as the water solubility.

## pKa Determination (Potentiometric Titration)

This protocol outlines a general method for determining the acid dissociation constant (pKa) of an ionizable compound like **Daminozide**.

### Methodology:

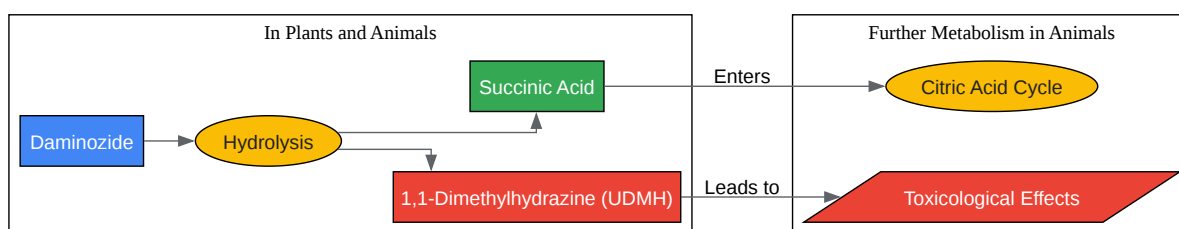
- Apparatus: A calibrated pH meter with a suitable electrode, a burette for titrant delivery, and a magnetic stirrer.
- Procedure:
  - A known concentration of **Daminozide** is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is an issue). The ionic strength of the solution is typically kept constant by adding a background electrolyte (e.g., KCl).
  - The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

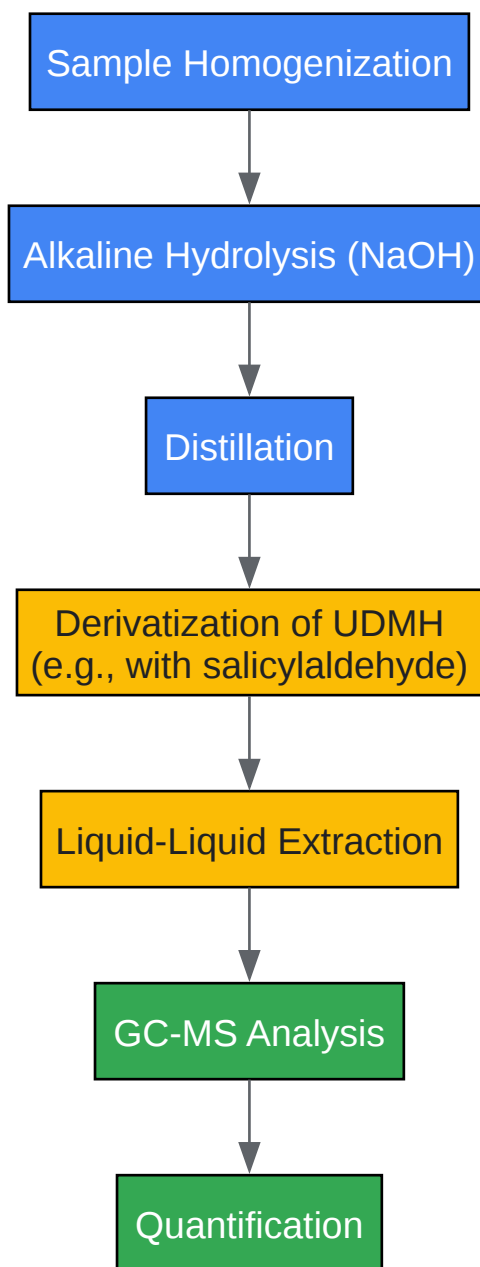
- The pH of the solution is measured and recorded after each incremental addition of the titrant.
- The titration is continued past the equivalence point.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point of the titration curve. For more accurate results, derivative plots of the titration curve can be used to precisely locate the equivalence point.

## Mode of Action in Plants

**Daminozide** functions as a plant growth regulator by inhibiting the biosynthesis of gibberellins, a class of hormones that promote cell elongation and other developmental processes. This inhibition leads to a reduction in internodal elongation, resulting in more compact, shorter plants. It is also thought to have an effect on ethylene biosynthesis.

The primary mode of action is the inhibition of 2-oxoglutarate-dependent dioxygenases, specifically the GA 3 $\beta$ -hydroxylase, which catalyzes a late step in the gibberellin biosynthesis pathway. By blocking this enzyme, **Daminozide** prevents the conversion of inactive gibberellin precursors into their biologically active forms.





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